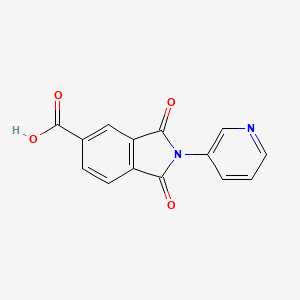

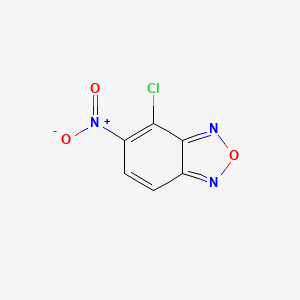

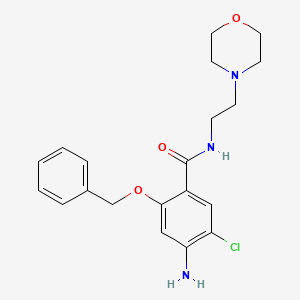

![molecular formula C18H13ClO3S B3032628 [1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]- CAS No. 30809-75-7](/img/structure/B3032628.png)

[1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]-

Descripción general

Descripción

“[1,1’-Biphenyl]-4-ol, 4’-[(4-chlorophenyl)sulfonyl]-” is a sulfur-containing organic building block . It is useful for organic synthesis .

Molecular Structure Analysis

The molecular formula of “[1,1’-Biphenyl]-4-ol, 4’-[(4-chlorophenyl)sulfonyl]-” is C12H8Cl2O2S . The molecular weight is 287.162 . The IUPAC Standard InChI is InChI=1S/C12H8Cl2O2S/c13-9-1-5-11 (6-2-9)17 (15,16)12-7-3-10 (14)4-8-12/h1-8H .Physical And Chemical Properties Analysis

The boiling point of “[1,1’-Biphenyl]-4-ol, 4’-[(4-chlorophenyl)sulfonyl]-” is 250 °C/10 mmHg . The molecular weight is 287.162 .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is a sulfur-containing organic building block . It is useful for organic synthesis , particularly in the creation of new types of polymer materials .

Polysulfones Production

4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is used in the synthesis of polysulfones . Polysulfones are a class of condensation heterochain polymers containing sulfonic groups in the main chain . They are high-performance polymers developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation .

High-Performance Plastics

Due to their high thermal resistance and strength properties in a wide range of temperatures, aromatic polysulfones, including those synthesized from this compound, are classified as high-performance plastics . They are irreplaceable in machine engineering, electronics, aviation, robotics, medicine, and other high-technology areas .

Chemical Inertness

The sulfur atom in aromatic polysulfones within the sulfonic group shows electron-acceptor properties, pulling part of electron density of aromatic ring to sulfonic group . This leads to the formation of a conjugation-stabilized system, which is stable against external impact, conditioning the chemical inertness of polysulfones .

Hydrolytic Stability

Polysulfones synthesized from this compound show excellent hydrolytic stability . This makes them suitable for use in environments where they may be exposed to water or moisture .

Resistance to Acidic and Alkali Media

Polysulfones, including those synthesized from 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl, are stable against the influence of acidic and alkali media . This makes them suitable for use in a variety of chemical processes .

Thermoplastic Production

Bis(4-chlorophenyl) sulfone, a related compound, has been used in thermoplastic production . It’s plausible that 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl could have similar applications .

Time Trends Study

Bis(4-chlorophenyl) sulfone was used to study the time trends of bis(4-chlorophenyl) sulfone (BCPS) . Given the structural similarity, 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl could potentially be used in similar studies .

Safety and Hazards

“[1,1’-Biphenyl]-4-ol, 4’-[(4-chlorophenyl)sulfonyl]-” may form combustible dust concentrations in air and causes serious eye irritation . It is recommended to wash face, hands and any exposed skin thoroughly after handling and to wear eye/face protection . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .

Mecanismo De Acción

Target of Action

It is known that the compound is a sulfur-containing organic building block . Organic building blocks are often used in the synthesis of complex organic molecules, including pharmaceuticals, where they can interact with various biological targets.

Biochemical Pathways

As an organic building block, it could be involved in a wide range of chemical reactions and pathways, depending on the specific context of its use .

Result of Action

As an organic building block, its effects would largely depend on the specific molecules it reacts with and the resulting compounds formed .

Propiedades

IUPAC Name |

4-[4-(4-chlorophenyl)sulfonylphenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO3S/c19-15-5-11-18(12-6-15)23(21,22)17-9-3-14(4-10-17)13-1-7-16(20)8-2-13/h1-12,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMJUFPVLFLUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38246-14-9 | |

| Details | Compound: [1,1′-Biphenyl]-4-ol, 4′-[(4-chlorophenyl)sulfonyl]-, homopolymer | |

| Record name | [1,1′-Biphenyl]-4-ol, 4′-[(4-chlorophenyl)sulfonyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38246-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00440169 | |

| Record name | [1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]- | |

CAS RN |

30809-75-7 | |

| Record name | [1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

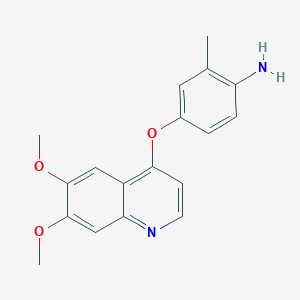

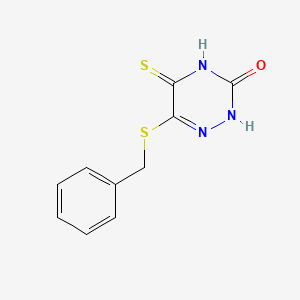

![5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B3032549.png)

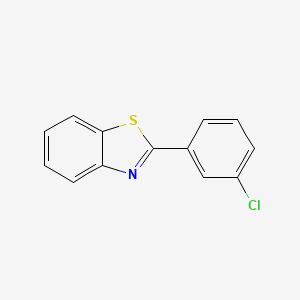

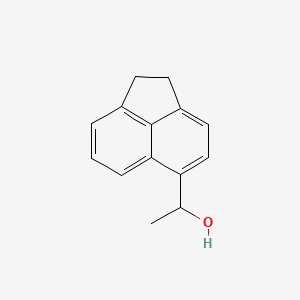

![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)

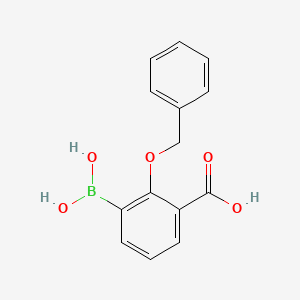

![[4-(4-Chlorophenoxy)phenyl]urea](/img/structure/B3032566.png)